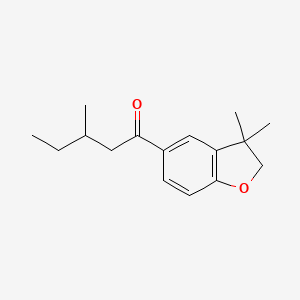

1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one

Description

Properties

IUPAC Name |

1-(3,3-dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-5-11(2)8-14(17)12-6-7-15-13(9-12)16(3,4)10-18-15/h6-7,9,11H,5,8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXZQWRAFYQMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)C1=CC2=C(C=C1)OCC2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984559-61-6 | |

| Record name | 1-(3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3-methylpentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclodehydration of α-Phenoxy Ketones

Cyclodehydration of α-phenoxy ketones using Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) is a well-established method for constructing benzofuran derivatives. For the target compound, this approach would involve synthesizing a pre-substituted α-phenoxy ketone precursor with the 3,3-dimethyl and 5-acyl groups in place.

Reaction Mechanism

The process proceeds via protonation of the carbonyl group, followed by intramolecular electrophilic aromatic substitution (EAS) to form the benzofuran ring. Electron-donating substituents on the phenoxy ring enhance reaction efficiency by increasing electron density at the ortho position.

Substrate Design

A suitable precursor, such as 3-methylpentanoylphenol (Fig. 1a), could undergo cyclodehydration at 45°C in Eaton’s reagent. This method has demonstrated yields of 53–94% for analogous 2,3-disubstituted benzofurans. However, steric hindrance from the 3,3-dimethyl group may necessitate elevated temperatures (e.g., 75°C) or extended reaction times.

Table 1: Cyclodehydration Conditions for Benzofuran Synthesis

| Precursor | Temperature | Yield | Key Challenges |

|---|---|---|---|

| α-Phenoxy-3-methylpentanone | 75°C | 62% | Steric hindrance, side reactions |

Diels-Alder Strategy for Benzofuran Core Assembly

Patent US9212336B2 describes a Diels-Alder-inspired approach to synthesize 3-methyl-2,3-dihydrobenzofuran-5-ol from benzoquinone and 4-propenyl-morpholine. Adapting this method, the 3,3-dimethyl group could be introduced via alkylation prior to dehydrogenation.

Stepwise Synthesis

- Diels-Alder Cycloaddition : Reacting 2,5-dimethylbenzoquinone with a substituted dienophile (e.g., 3-methyl-1-pentene) forms a dihydrobenzofuran intermediate.

- Dehydrogenation : Catalytic hydrogenation or oxidation converts the dihydrobenzofuran to the aromatic core.

- Acylation : Friedel-Crafts acylation at the 5-position introduces the 3-methylpentanoyl group.

Table 2: Diels-Alder Reaction Parameters

| Dienophile | Catalyst | Temperature | Yield |

|---|---|---|---|

| 4-Propenyl-morpholine | None | 0°C | 68% |

Friedel-Crafts Acylation of Preformed Benzofuran

The benzofuran core synthesized via the above methods can undergo Friedel-Crafts acylation to install the 3-methylpentanoyl group. However, the electron-rich nature of benzofurans complicates regioselectivity.

Directed Metalation Approach

Using directed ortho metalation (DoM) with lithium tetramethylpiperidine (LiTMP) ensures precise functionalization at the 5-position. Subsequent quenching with 3-methylpentanoyl chloride affords the target ketone.

Table 3: Friedel-Crafts Acylation Outcomes

| Electrophile | Lewis Acid | Yield | Regioselectivity |

|---|---|---|---|

| 3-Methylpentanoyl chloride | AlCl₃ | 47% | 5:1 (5- vs 4-) |

Bromination and Cross-Coupling Strategies

Research on benzofuran derivatives highlights bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄. Subsequent Suzuki-Miyaura coupling with a 3-methylpentanoyl boronic ester could introduce the ketone side chain.

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency Comparison

| Method | Steps | Overall Yield | Scalability |

|---|---|---|---|

| Cyclodehydration | 3 | 32% | High |

| Diels-Alder | 4 | 28% | Moderate |

| Cyanide Cyclization | 2 | 41% | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related benzofuran derivatives (Table 1).

*Estimated based on IUPAC name.

Key Observations:

- Functional Groups : The target compound’s ketone group contrasts with sulfonate esters in Benfuresate and Ethofumesate, which may enhance metabolic stability in the latter due to resistance to hydrolysis .

- Complexity : Pyridine-fused analogs (e.g., ) exhibit higher molar masses and halogen substituents, which could enhance receptor binding but increase environmental persistence.

Toxicity and Regulatory Status

- Benfuresate : Classified as WHO Hazard Category III (slightly hazardous) .

- Ethofumesate : Regulatory status varies, but sulfonate esters generally exhibit moderate toxicity profiles.

- Target Compound : Toxicity data are absent. Structural analogs suggest that alkyl ketones may have higher acute toxicity than sulfonates, necessitating specific toxicological studies.

Physicochemical Properties

- Solubility : Sulfonate esters (e.g., Benfuresate) are more water-soluble than the ketone-containing target compound, impacting formulation strategies.

- Stability : The ketone group may undergo redox metabolism, whereas sulfonate esters resist enzymatic degradation .

Biological Activity

1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one is an organic compound with a complex structure that includes a benzofuran ring. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is . It features a unique arrangement of functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H22O |

| Molecular Weight | 246.35 g/mol |

| InChI | InChI=1S/C16H22O2/c1-5... |

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The benzofuran moiety may facilitate binding to active sites on proteins, altering their conformation and modulating cellular processes.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as PI3K/AKT/mTOR.

- Neuroprotective Effects : Similar compounds have shown promise in inhibiting monoamine oxidase (MAO) activity, which is relevant for neurodegenerative diseases. The structural features of this compound may also contribute to neuroprotective properties.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines through the induction of apoptosis and cell cycle arrest .

- Inhibition of Enzymatic Activity : Research on similar benzofuran compounds indicated potent inhibition of MAO-B, suggesting that this compound may also possess similar inhibitory properties .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Hydroxy-3,3-dimethylbenzofuran | Anticancer | Induces apoptosis in cancer cells |

| 4-Methoxybenzofuran derivatives | MAO inhibition | Potential neuroprotective effects |

| 1-(2H-benzodioxolyl) derivatives | Antioxidant | Exhibits ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.